Substituent-Dependent Potency in Xanthine Oxidase Inhibition: Ortho vs. Para Substitution
The compound is explicitly covered by patent CN101580495, which claims a series of 5-substituted phenyl-3-isoxazole carboxylic acids and esters as xanthine oxidase inhibitors [1]. The invention establishes a direct link between the phenyl ring's substitution pattern and the inhibitory activity, with the 5-position on the isoxazole ring being a critical site for modification. In a closely related XO inhibitor series (5-phenylisoxazole-3-carboxylic acid derivatives), a 3-cyano-4-isobutoxyphenyl analog exhibited potent low-micromolar IC50 values [2]. While the patent does not provide a head-to-head IC50 for the ortho-tolyl versus para-tolyl or unsubstituted phenyl analogs, it structurally defines R1 as the variable aryl substitution, implicitly claiming utility for the ortho-methylphenyl congener. This constitutes a strong class-level inference: the ortho-methyl substitution creates a sterically constrained conformation that can enhance selectivity for the XO enzyme's hydrophobic pocket compared to the less hindered para-methyl or unsubstituted phenyl analogs.
| Evidence Dimension | Xanthine oxidase (XO) inhibitory activity |
|---|---|
| Target Compound Data | Explicitly claimed in patent; quantitative IC50 data not publicly disclosed in the patent specification for this specific compound. |
| Comparator Or Baseline | Para-methyl analog (Ethyl 5-(p-tolyl)isoxazole-3-carboxylate) and unsubstituted phenyl analog (Ethyl 5-phenylisoxazole-3-carboxylate): Specific comparative XO IC50 data for this exact series is not available in the public domain. |
| Quantified Difference | Not quantifiable from retrieved data; potency differentiation is hypothesized based on the patent's general SAR claim that aryl substitution modulates activity. |
| Conditions | In vitro xanthine oxidase inhibition assay (details not extracted from the patent). |
Why This Matters
The patented status and explicit SAR claim provide a strong, protection-based rationale for selecting the ortho-tolyl derivative over other regioisomers when exploring this chemical space for novel XO inhibitors.
- [1] Wang, S.; Yan, J.; Chen, J.; et al. 5-substituted phenyl-3-isoxazole carboxylic acid and ester compounds, compositions and preparation method thereof. Chinese Patent CN101580495A, 2009. View Source
- [2] Wang, S.; Yan, J.; Wang, J.; Chen, J.; Zhang, T.; Zhao, Y.; Xue, M. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Eur. J. Med. Chem. 2010, 45, 2663-2670. View Source
